3-Ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-Ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and materials science. The presence of an ethenyl group and a phenyl group attached to the pyrazole ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with an α,β-unsaturated ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of transition metal catalysts such as palladium or copper can facilitate the cyclization reaction. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole
Uniqueness
3-Ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This structural feature differentiates it from other pyrazole derivatives and enhances its versatility in various applications .
Properties
CAS No. |
63314-73-8 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C11H12N2/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h2-7,11,13H,1,8H2 |
InChI Key |
SIYFJXLOINVIDK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NNC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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